molecular formula C20H16N2O B2981864 1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-90-2

1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2981864
CAS No.: 338964-90-2
M. Wt: 300.361
InChI Key: KWKCDZFEEQGIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C20H16N2O and its molecular weight is 300.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile serves as a precursor in the synthesis of a wide array of pyridine and fused pyridine derivatives, demonstrating its versatility in organic synthesis. Research has explored its reactivity towards various reagents to yield isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and naphthyridine derivatives, among others, showcasing the compound's foundational role in generating structurally diverse chemical entities with potential biological activities (Al-Issa, 2012).

Antifibrotic Activity

A novel series of derivatives from this compound has been synthesized and evaluated for antifibrotic activity. Among these derivatives, certain compounds have exhibited potent antifibrotic effects without adverse impacts on liver and kidney functions, highlighting their potential as therapeutic agents in treating fibrotic diseases (Ismail & Noaman, 2005).

Crystal Structure Determination

The crystal structures of derivatives of this compound have been elucidated, providing insights into the molecular geometry, bond lengths, and angles critical for understanding the physicochemical properties and reactivity of these compounds. Such structural analyses are fundamental for the rational design of new compounds with desired biological or physical properties (Moustafa & Girgis, 2007).

Molecular Docking and In Vitro Screening

The application of molecular docking techniques has enabled the prediction of the binding affinities of this compound derivatives towards specific protein targets. This approach facilitates the identification of promising candidates for further in vitro and in vivo evaluation, accelerating the drug discovery process. Compounds derived from this chemical scaffold have shown antimicrobial and antioxidant activities in preliminary screenings, suggesting their potential utility in developing new therapeutic agents (Flefel et al., 2018).

Antimicrobial and Anticancer Potential

Research into the antimicrobial and anticancer properties of derivatives from this compound has yielded compounds with significant activity against a variety of bacterial and fungal strains, as well as promising cytotoxicity against cancer cell lines. These findings highlight the compound's potential as a scaffold for the development of new antimicrobial and anticancer agents, offering hope for the treatment of infectious diseases and cancer (Elewa et al., 2021).

Mechanism of Action

Properties

IUPAC Name

1-benzyl-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-15-7-9-17(10-8-15)19-11-18(12-21)20(23)22(14-19)13-16-5-3-2-4-6-16/h2-11,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKCDZFEEQGIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.